4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide
Description
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUBVKMEUONCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloromethylbenzene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially with electrophiles targeting the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides
Reduction: Thiol derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility : Unlike 1,2,3-triazole derivatives (e.g., compound 8 in ), which require copper-catalyzed azide-alkyne cycloaddition, the target compound is synthesized via thiosemicarbazide cyclization, offering scalability and milder conditions .
Bioactivity : While the antimicrobial activity of the target compound is inferred from structurally related derivatives (e.g., 5a–c in ), trifluoromethyl-substituted analogs (e.g., CP 55 in ) exhibit enhanced lipophilicity, which may improve membrane permeability.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
*Calculated using ChemDraw.
†IC₅₀ values for enzyme inhibition (e.g., α-glucosidase).
‡Inferred from similar hydrazide derivatives in .
Key Observations:
Lipophilicity : The target compound’s lower LogP (1.8) compared to allyl-substituted analogs (e.g., 3.5 in ) suggests better aqueous solubility, advantageous for drug formulation.
Thermal Stability : Melting points above 200°C (e.g., 214–216°C) indicate robust thermal stability, likely due to extensive hydrogen-bonding networks observed in triazole-thione polymorphs .
Nonlinear Optical (NLO) Potential: The target compound’s hyperpolarizability (9× higher than urea) positions it as a promising NLO material, outperforming adamantane-based triazoles .
Biological Activity
The compound 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a derivative of benzohydrazide and incorporates a triazole moiety that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including enzyme inhibition studies, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄S₂
- Molecular Weight : 378.49 g/mol
- IUPAC Name : 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibition properties of benzohydrazide derivatives, including the target compound. The following table summarizes the enzyme inhibition activities observed:
| Enzyme | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 46.8 - 137.7 | Mixed-type inhibition |
| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | Competitive inhibition |
These findings indicate that the compound exhibits a moderate to strong inhibitory effect on both AChE and BuChE, which are critical targets in neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of benzohydrazide possess significant anti-inflammatory properties. For instance, one study reported that compounds similar to our target showed a reduction in edema in animal models when administered at varying doses (10 mg/kg to 50 mg/kg) . The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.
Case Studies
- Study on Enzyme Inhibition : A series of hydrazone derivatives were synthesized based on benzohydrazide frameworks. The most potent inhibitors were identified through kinetic studies that revealed their mechanism as mixed-type inhibitors for AChE and BuChE .
- Anti-inflammatory Research : A specific derivative was tested in a carrageenan-induced paw edema model in rats, showing significant reduction in paw swelling compared to controls. Histopathological analysis confirmed decreased infiltration of inflammatory cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Thioether formation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, followed by hydrazinolysis to yield the acetohydrazide intermediate .
Thiosemicarbazide formation : Condensation with isothiocyanates under basic conditions (e.g., NaOH) to generate thiosemicarbazides, which are cyclized in acidic or basic media to form 1,2,4-triazole or 1,3,4-thiadiazole derivatives .
- Key Characterization : Confirm intermediate structures via FT-IR, NMR, and X-ray crystallography (using SHELXL for refinement) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use gas chromatography-mass spectrometry (GC-MS) or HPLC to detect impurities and quantify purity. For example, GC-MS can identify auxiliary components in formulations containing triazole derivatives .
- Spectroscopy : Employ -NMR and -NMR to verify functional groups (e.g., hydrazide NH peaks at δ 9–10 ppm) .
- X-ray Diffraction : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Central Nervous System (CNS) Activity : Test in murine models for sedative or anxiolytic effects using locomotor activity assays or elevated plus-maze tests .
- Antimicrobial Screening : Use broth microdilution assays against Mycobacterium tuberculosis or fungal strains, comparing MIC values to reference drugs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of cyclized derivatives?
- Methodological Answer :
- Cyclization Media : Compare acidic (e.g., glacial acetic acid) vs. basic (2% NaOH) conditions. For example, acid media favor 1,3,4-thiadiazole formation, while base yields 1,2,4-triazole derivatives .
- Catalysis : Explore microwave-assisted synthesis or ionic liquid catalysts to reduce reaction time and enhance regioselectivity .
- Table :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 2% NaOH, reflux | 1,2,4-Triazole derivative | 65–78 | |
| Glacial AcOH | 1,3,4-Thiadiazole | 55–70 |
Q. What computational strategies can predict structure-activity relationships (SAR) for antimycobacterial activity?
- Methodological Answer :
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the benzohydrazide moiety) with inhibitory activity against Mycobacterium tuberculosis .
- Molecular Docking : Simulate binding interactions with mycobacterial enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina, focusing on hydrogen bonds with the triazole sulfanyl group .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate efficacy using standardized protocols (e.g., fixed compound concentrations in murine models) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in bioactivity .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) to isolate scaffold-specific effects .
Q. What advanced techniques resolve crystallographic ambiguities in triazole-containing compounds?
- Methodological Answer :
- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution for low-electron-density regions (e.g., sulfanyl groups) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in crystals with pseudo-merohedral twinning .
- Hydrogen Bond Analysis : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
